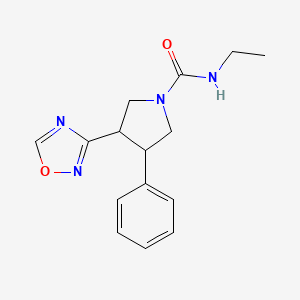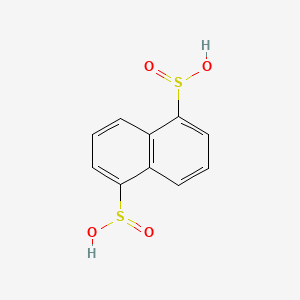
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a compound that is making waves in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(methylsulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone often involves a multi-step process. The key steps include:
Formation of the imidazole ring: This typically starts with the cyclization of precursor amines and aldehydes.
Introduction of the methylsulfonyl group: This is achieved through sulfonylation reactions using methylsulfonyl chloride in the presence of a base.
Coupling with phenyl and pyridine rings: These steps involve the use of coupling reagents such as palladium catalysts to form the C-C and C-N bonds.
Industrial Production Methods: On an industrial scale, these reactions are optimized for yield and purity. High-throughput reactors and continuous flow processes are employed to ensure consistency and scalability. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: It can be reduced at the imidazole ring or the carbonyl group under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, especially on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation leads to sulfoxides and sulfones.
Reduction can yield alcohols or amines.
Substitution products vary widely depending on the reagents used, typically resulting in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, serving as a precursor for more complex molecules.
Biology: In biological studies, it is explored for its binding affinity to various proteins and enzymes, potentially acting as an inhibitor or modulator.
Medicine: There's ongoing research into its potential as a pharmaceutical agent, particularly for conditions like inflammation, cancer, and neurological disorders.
Industry: In industrial applications, it is used as a catalyst or intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is multifaceted:
Molecular Targets: It interacts with various enzymes and receptors, altering their activity.
Pathways Involved: It influences pathways related to signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Compared to similar compounds, such as (3-(2-(sulfonyl)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone and (3-(2-(methylthio)-1H-imidazol-1-yl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, our compound stands out due to its unique methylsulfonyl group, which enhances its reactivity and binding affinity. This makes it more potent and versatile in its applications.
The chemical world is truly intricate and fascinating, wouldn't you say?
Properties
IUPAC Name |
[3-(2-methylsulfonylimidazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-29(27,28)20-22-9-10-25(20)17-6-4-5-16(15-17)19(26)24-13-11-23(12-14-24)18-7-2-3-8-21-18/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDRXAQTGVCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,4-Difluorophenyl)sulfonyl]-1-(4-ethoxyphenyl)ethanone](/img/structure/B2489633.png)
![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B2489634.png)

![1,3-Dimethyl-6-[2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-2,4-dione](/img/structure/B2489637.png)
![2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2489641.png)
![methyl 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2489643.png)



![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)

![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2489653.png)
![[(1R,2R,3S,4S)-2-[(Tert-butyldimethylsilyl)oxy]-3-fluoro-4-[(4-methoxyphenyl)methoxy]cyclopentyl]methanol](/img/structure/B2489654.png)

